molecular formula C10H12ClN B3170010 3-chloro-N-(cyclopropylmethyl)aniline CAS No. 939757-86-5

3-chloro-N-(cyclopropylmethyl)aniline

Cat. No.: B3170010
CAS No.: 939757-86-5
M. Wt: 181.66 g/mol
InChI Key: KOLTWNVPHFOHGN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Chloro-N-(cyclopropylmethyl)aniline (CAS: 939757-86-5) is an aromatic amine derivative with a molecular formula of C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the meta position and a cyclopropylmethylamine group at the para position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its cyclopropyl group enhances steric and electronic effects, influencing reactivity in coupling and condensation reactions .

Properties

IUPAC Name

3-chloro-N-(cyclopropylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLTWNVPHFOHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 3-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-N-(cyclopropylmethyl)aniline with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Positional Isomers

  • 4-Chloro-N-(cyclopropylmethyl)aniline (CAS: 69565-54-4)
    • Structural Difference : Chlorine is substituted at the para position on the benzene ring instead of meta.
    • Impact : The para-substitution reduces steric hindrance, increasing reactivity in electrophilic aromatic substitution. However, it exhibits higher acute oral toxicity (H302) and skin irritation (H315) compared to the meta isomer .
    • Applications : Used in polymer precursors and corrosion inhibitors.

Halogen-Substituted Derivatives

  • 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride (CAS: 2138564-14-2)
    • Structural Difference : Contains two chlorine atoms at positions 3 and 4 on the benzene ring.
    • Impact : Enhanced electron-withdrawing effects improve stability in acidic media. The hydrochloride salt form increases water solubility (252.6 g/mol molecular weight).
    • Applications : Versatile scaffold in medicinal chemistry for kinase inhibitors .

Cycloalkyl-Substituted Analogues

  • 3-Chloro-N-(1-cyclopropylethyl)aniline (CAS: 1019589-98-0)
    • Structural Difference : Cyclopropyl group is attached to an ethyl chain instead of a methyl group.
    • Impact : Increased hydrophobicity (molecular weight: 195.69 g/mol) enhances membrane permeability.
    • Applications : Explored in antifungal agents due to improved bioavailability .

Heterocyclic Derivatives

  • 3-Chloro-N-(furan-2-ylmethyl)aniline (CAS: 51597-76-3)

    • Structural Difference : Cyclopropylmethyl replaced with a furan-2-ylmethyl group.
    • Impact : The oxygen atom in the furan ring introduces hydrogen-bonding capacity, altering solubility (logP reduced by ~0.5 units).
    • Applications : Corrosion inhibitor for zinc surfaces in acidic environments .
  • 3-Chloro-N-(pyrimidin-5-ylmethyl)aniline (CAS: 1342182-92-6)

    • Structural Difference : Pyrimidine ring replaces the cyclopropyl group.
    • Impact : Nitrogen-rich structure enhances coordination with metal ions (e.g., Zn²⁺), improving inhibition efficiency (~85% at 1 mM concentration).
    • Applications : Key intermediate in antibacterial agents targeting E. coli .

Functionalized Analogues

  • 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline
    • Structural Difference : Thiazole ring introduces sulfur and additional chlorine.
    • Impact : Sulfur atoms increase polar surface area, enhancing binding to biological targets (e.g., MurA enzyme inhibitors).
    • Applications : Antibacterial agents with IC₅₀ values < 10 µM against Staphylococcus aureus .

Biological Activity

3-Chloro-N-(cyclopropylmethyl)aniline is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}ClN
  • CAS Number : 939757-86-5
  • Molecular Weight : 183.66 g/mol

The compound features a chloro substituent on the aromatic ring and a cyclopropylmethyl group attached to the nitrogen atom, which may influence its biological properties.

Biological Activity Overview

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or interference with membrane integrity.
  • Anticancer Activity : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells. This could involve activation of specific signaling pathways related to programmed cell death.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For example, it has been noted that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Signal Transduction Pathways : Activation of apoptotic pathways through caspases and modulation of Bcl-2 family proteins have been observed in related compounds, suggesting a possible mechanism for its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential AChE inhibitor

Case Study: Anticancer Activity

In a study examining the anticancer properties of anilines, derivatives similar to this compound were shown to significantly reduce cell viability in various cancer cell lines. The study highlighted that these compounds could induce apoptosis via mitochondrial pathways, suggesting their potential as therapeutic agents against cancer .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity could lead to the development of more potent derivatives.
  • Clinical Applications : Exploration of this compound's potential as a lead candidate for drug development targeting specific diseases, particularly those involving microbial infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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